Mpeg-dspe

Description

Properties

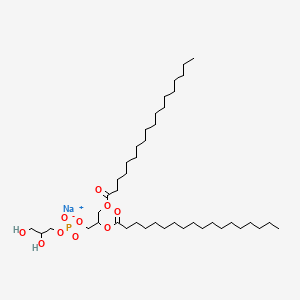

IUPAC Name |

sodium;2,3-dihydroxypropyl 2,3-di(octadecanoyloxy)propyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQYZBDRJZVSJE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82NaO10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Structural Elucidation of Mpeg Dspe Conjugates

Methodologies for MPEG-DSPE Synthesis

The synthesis of this compound primarily involves forming a stable linkage between the terminal group of the mPEG and the ethanolamine (B43304) headgroup of DSPE. This is typically achieved through reactions that create ester or amide bonds.

While amide linkages are common, esterification reactions can also be utilized to conjugate DSPE to polyethylene (B3416737) glycol. One approach involves conjugating mPEG-COOH (methoxy-PEG-carboxylic acid) to a phospholipid molecule containing an ethylene (B1197577) glycol headgroup, such as 1,2-dipalmitoyl-sn-glycero-3-phospho(ethylene glycol) (PtdEG), via a dual-ester bond linkage. nih.gov This method creates a pH-sensitive linkage between the PEG and the lipid. The synthesis can involve reagents like 4-(N,N-dimethylamino)pyridinium-4-toluenesulfonate (DPTS). nih.gov

The formation of an amide linkage between the carboxyl group of an activated PEG derivative and the amine group of the phosphatidylethanolamine (B1630911) headgroup of DSPE is a common strategy for synthesizing this compound. canbipharma.com This can involve activating the PEG chain to react with the amine group of DSPE. canbipharma.com For instance, a succinimidyl carbonate (SC) group can be introduced at the hydroxyl end of Boc-protected PEG, which then reacts with the amino group of DSPE to form a urethane (B1682113) linkage. mdpi.com After the reaction, the Boc protecting group is removed to yield amino-PEG-DSPE. mdpi.com Other conjugation chemistries can involve the use of reactive groups on the PEG chain, such as maleimide, which can react with thiol groups on a molecule to be conjugated to the PEG-DSPE. nih.gov

The synthesis of this compound often involves multi-step routes, starting from precursor molecules and proceeding through various intermediate compounds. canbipharma.comrsc.orggoogle.com One common approach involves using DSPE as a key intermediate, which is synthesized, for example, by reacting a compound with phosphorus oxychloride and ethanolamine. google.comgoogle.com However, this method can suffer from low yield and purification difficulties. google.comgoogle.com Alternative routes and intermediate preparations are explored to improve synthesis efficiency and product purity. For example, the synthesis of modified PEG-DSPE conjugates, such as those with cleavable linkages or targeting ligands, necessitates multi-step procedures involving the preparation of activated PEG intermediates and subsequent coupling reactions. rsc.orggoogleapis.comgoogle.comresearchgate.net The activation of the PEG component is a key initial step in many synthetic routes, often involving the conversion of hydroxyl groups into more reactive species like tosylate or mesylate groups, or the introduction of functional groups such as carboxyl or amine termini for subsequent coupling. nih.govcanbipharma.commdpi.com

Characterization and Purity Assessment of this compound

Rigorous characterization and purity assessment are crucial for synthesized this compound due to its use in sensitive applications like drug delivery. Various analytical techniques are employed to confirm the structure, evaluate purity, and determine polydispersity. researchgate.netbiorxiv.org

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are fundamental for confirming the chemical structure of synthesized this compound. researchgate.netresearchgate.netresearchgate.netucl.ac.uk ¹H NMR spectroscopy can provide detailed information about the different proton environments in the molecule, allowing identification of characteristic peaks corresponding to the DSPE lipid tails, the PEG repeating units, and the terminal methoxy (B1213986) group. google.comgoogle.comresearchgate.netresearchgate.netnih.gov For instance, ¹H NMR spectra of this compound show characteristic peaks for the methylene (B1212753) protons of DSPE and the oxyethylene protons of the PEG chain. researchgate.netresearchgate.net FTIR spectroscopy can confirm the presence of key functional groups, such as the characteristic absorption bands for amide linkages if present, and the C-O stretching vibrations from the PEG ether linkages. rsc.orgresearchgate.net Analysis of NMR spectra, including techniques like 1D-selNOESY, NOESY, COSY, TOCSY, HSQC, and HSQC-TOCSY, can provide complete chemical shift assignments and detailed structural information. nih.gov

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), often coupled with detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS), are essential for evaluating the purity and polydispersity of this compound. researchgate.netbiorxiv.orgresearchgate.netthermofisher.com HPLC can separate the main this compound product from impurities and unreacted starting materials. google.comresearchgate.net Mass spectrometry, including high-resolution accurate mass (HRAM) MS and MALDI-TOF MS, provides information on the molecular weight distribution and allows for the identification of impurities. rsc.orgresearchgate.netbiorxiv.orgresearchgate.netthermofisher.com HRAM MS data can be used to investigate the polydispersity of the PEG chain length, revealing variations between different lots or suppliers. researchgate.netbiorxiv.orgresearchgate.net Deconvolution of mass spectral data for multiply charged PEGylated species helps in determining the monoisotopic mass distributions and assessing the polydispersity index (PDI) of the PEG component. researchgate.netresearchgate.netthermofisher.com Impurities, both PEGylated and non-PEGylated, can be identified based on their mass spectral data and fragmentation patterns. researchgate.netresearchgate.net

Table 1: Selected Research Findings on this compound Characterization

| Analytical Technique | Key Finding | Reference |

| LC-CAD/HRAM MS | Revealed significant differences in impurity profiles and PEG chain length polydispersity across different vendors. | researchgate.netbiorxiv.orgresearchgate.net |

| HRAM MS | Enabled identification of impurities, including DSPE and modified PEGylated species. | researchgate.netresearchgate.net |

| MALDI-TOF MS | Used for purity estimation and analysis of cleavage fragments of modified this compound conjugates. | rsc.org |

| ¹H NMR Spectroscopy | Confirmed the structure of this compound and related conjugates, showing characteristic peaks for DSPE and PEG moieties. | google.comgoogle.comresearchgate.netresearchgate.netnih.gov |

| FTIR Spectroscopy | Confirmed the presence of functional groups like amide linkages in PEG-DSPE conjugates. | rsc.orgresearchgate.net |

Advanced Analytical Approaches for Impurity Profiling

Advanced analytical techniques are essential for comprehensive impurity profiling of this compound conjugates, ensuring the quality and consistency of the material for critical applications. Given the complexity of PEGylated lipids, which are polymers, their analysis and characterization can be more challenging than for discrete molecules. caymanchem.com

Liquid Chromatography coupled with various detectors is a primary tool for impurity profiling. HPLC with a Charged Aerosol Detector (CAD) is particularly effective for detecting PEGylated lipids and their impurities, as these compounds may not have strong UV absorbance. caymanchem.comresearchgate.netnih.gov The CAD provides a more universal response compared to UV detection, which is advantageous for detecting impurities lacking chromophores. caymanchem.com An inverse gradient can be used with HPLC-CAD to maintain a constant mobile phase composition at the detector, improving sensitivity and consistency. researchgate.net

High-Resolution Accurate Mass (HRAM) Mass Spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful technique for identifying and characterizing impurities in DSPE-mPEG raw materials. researchgate.netbiorxiv.orgresearchgate.net LC-HRAM MS allows for the determination of the elemental composition of detected impurities based on their accurate mass, aiding in structural assignment. researchgate.netresearchgate.net This approach can reveal impurities originating from starting materials (such as DSPE with different fatty acid chain lengths), side products formed during synthesis (like DSPE-PEG-DSPE dimers), and structural analogs resulting from impurities in the starting materials. researchgate.netresearchgate.net MS/MS fragmentation can provide further structural information to confirm the identity of impurities. researchgate.netresearchgate.net

The combination of LC-CAD and HRAM MS provides a comprehensive approach to investigate both the polydispersity of the PEG chain and the level and identity of impurities in DSPE-mPEG. researchgate.netbiorxiv.org Studies have shown significant differences in impurity profiles and polymer chain length polydispersity between DSPE-mPEG materials from different vendors, highlighting the importance of thorough characterization. researchgate.netbiorxiv.org For example, LC/CAD/MS analysis has revealed impurities in DSPE-mPEG that exceed identification thresholds, including non-PEGylated impurities like DSPE and PEGylated impurities with variations in PEG chain length or modifications to the lipid moiety. researchgate.netresearchgate.net

NMR spectroscopy, while useful for structural confirmation, can sometimes have spectral overlap between impurity and product signals, making accurate quantitation of impurities difficult without complementary analytical data. caymanchem.com However, advanced NMR techniques like 2D NMR (e.g., HSQC) can provide detailed structural information and help in identifying different components in a mixture. nih.gov

Evaporative Light Scattering Detection (ELSD) is another detection method used in conjunction with HPLC for the analysis of PEGylated lipids and their impurities. caymanchem.comnih.govresearchgate.net HPLC-ELSD can be used to assess the purity of DSPE-PEG conjugates. caymanchem.comd-nb.info

Data analysis software is crucial for processing the complex data generated by advanced analytical techniques like LC-MS. Software can assist in compound detection, correlation to chromatographic peaks, and identification of compounds based on mass spectral data. researchgate.net Deconvolution algorithms are used to process multiply charged species observed in MS spectra of PEGylated compounds to determine their monoisotopic mass distributions and assess PEG polydispersity. researchgate.netresearchgate.net

These advanced analytical approaches are critical for ensuring the quality, consistency, and safety of this compound used in pharmaceutical formulations. caymanchem.com

Self Assembly Mechanisms and Nanostructure Formation with Mpeg Dspe

Fundamental Principles of Amphiphilic Self-Assembly in Aqueous Systems

Amphiphilic molecules in aqueous solutions exhibit a tendency to self-assemble into ordered structures. This phenomenon is primarily driven by the hydrophobic effect, where the non-polar segments of the molecules minimize their contact with water, while the polar or charged segments remain exposed to the aqueous phase. frontiersin.org These non-covalent interactions, including hydrogen bonding and van der Waals forces, facilitate the aggregation of individual units into larger assemblies. frontiersin.org The specific structure formed depends on the molecular geometry of the amphiphile, its concentration, temperature, and the properties of the solvent.

Formation of Polymeric Micelles from MPEG-DSPE

This compound, as an amphiphilic block copolymer, can self-assemble in aqueous media to form polymeric micelles. tandfonline.com These micelles are characterized by a core-shell structure. tandfonline.com

Core-Shell Architecture of this compound Micelles

This compound micelles consist of a hydrophobic core formed by the aggregation of the DSPE tails and a hydrophilic shell composed of the mPEG chains extending into the aqueous environment. tandfonline.com This core-shell structure allows for the encapsulation of poorly water-soluble drugs within the hydrophobic core, thereby increasing their solubility and improving their bioavailability. tandfonline.com The PEG shell provides a steric barrier that can reduce the clearance of the micelles by the mononuclear phagocytic system (MPS), thus prolonging their circulation time in the body. biochempeg.comtandfonline.comnih.gov

Micelle Formation Parameters and Colloidal Stability

The formation of this compound micelles is influenced by several parameters, including concentration and solvent properties. This compound can form micelles at very low concentrations, exhibiting a low critical micelle concentration (CMC) in the micromolar range (approximately 10⁻⁶ M), which contributes to the stability of the micellar formulation upon dilution in physiological fluids. nih.govresearchgate.net For example, the CMC of DSPE-PEG5000 is around 10⁻⁶ M. nih.gov The presence of the negatively charged DSPE component and the mPEG segment can affect micelle formation and stabilization through a combination of charge and steric hindrance. researchgate.net

Studies have shown that the solvent can impact micelle size and aggregation number. researchgate.net For instance, DSPE-PEG2000 micelles in pure water have smaller aggregation numbers, smaller diameters (2–15 nm depending on solvent and concentration), and a higher CMC compared to those in HEPES-buffered saline. researchgate.netnih.gov The zeta potential of DSPE-PEG5000 micelles has been reported to be around -30 mV, a value that contributes to colloidal stability by providing sufficient electrostatic repulsion to prevent aggregation. nih.gov

The stability of this compound micelles can also be influenced by factors such as temperature and the lipid chain melting transition. researchgate.net Increased micelle stability has been observed in the glassy phase, with significantly lower monomer desorption rates compared to the fluid phase. researchgate.net

Research findings on micelle characteristics based on different this compound molecular weights and concentrations:

| Polymer | Concentration (mg/mL) | Micelle Diameter (nm) | PDI | Zeta Potential (mV) | CMC (μg/mL) |

| This compound | - | 14.7 ± 1.9 | - | - | 15.8 ± 2.1 |

| DSPE-PEG5000 | - | 12-14 | 0.17-0.43 | -30 | ~10⁻⁶ M |

Drug loading capacity in micelles can increase with increasing polymer concentration, as higher lipid concentrations allow for the encapsulation of a larger fraction of hydrophobic drugs in the core. nih.gov However, excessively high polymer concentrations can lead to a loss of homogeneity in the micellar formulation. nih.gov

Integration of this compound in Liposomal Architectures

This compound is a key component in the fabrication of PEGylated liposomes, which are widely used drug delivery systems. jiaci.org Its incorporation into the lipid bilayer provides a hydrophilic polymer brush on the liposome (B1194612) surface. europa.eu

PEGylated Liposome Fabrication and Structural Integrity

PEGylated liposomes are typically fabricated using methods such as the thin lipid film hydration method, followed by processes like extrusion. eur.nl In this method, lipids, including phospholipids (B1166683), cholesterol, and this compound, are dissolved in an organic solvent, the solvent is evaporated to form a thin film, and the film is then hydrated with an aqueous solution. eur.nl Extrusion is often used to control the size and size distribution of the liposomes. eur.nl

This compound integrates into the lipid bilayer of liposomes via its hydrophobic DSPE tail, while the hydrophilic PEG chain extends into the surrounding aqueous medium. europa.eu This PEG layer creates a steric barrier on the liposome surface, which helps to prevent aggregation and reduces the adsorption of plasma proteins, thereby increasing the liposome's circulation time in the bloodstream and conferring a "stealth" property. europa.euinnovareacademics.inbiochempeg.commdpi.com The structural integrity of PEGylated liposomes is crucial for their function as drug delivery carriers, ensuring the retention of encapsulated drugs and controlled release. innovareacademics.inmdpi.com

Common lipid compositions for PEGylated liposomes often include hydrogenated soy phosphatidylcholine (HSPC) or distearoylphosphatidylcholine (DSPC), cholesterol, and this compound. For example, the liposomal formulation of Doxil® consists of HSPC, cholesterol, and mPEG2000-DSPE in a molar ratio of 56:38:5. innovareacademics.inmdpi.com Onivyde® uses DSPC, cholesterol, and mPEG2000-DSPE in a ratio of 3:2:0.15 on a molar basis. biochempeg.com

Influence of this compound Molar Ratio on Liposome Characteristics

The molar ratio of this compound in the lipid composition significantly influences the characteristics of PEGylated liposomes, including their size, stability, and in vivo behavior. innovareacademics.inbiochempeg.com The presence of the PEG-DSPE conjugate, particularly with a large PEG moiety, can affect liposome structure formation. nih.gov

Increasing the molar percentage of PEG-DSPE can impact bilayer packing and thermodynamic stability. biochempeg.com For instance, incorporating more PEG-DSPE has been shown to cause higher content release at phase transition in thermosensitive liposomes. eur.nl A minimum amount of PEG-DSPE (e.g., 0.5 mol%) may be necessary to prevent aggregation of nanoparticles. eur.nl

Studies have indicated that for PEG2000-DSPE, the configuration of surface-grafted PEG transitions from a "mushroom" to a "brush" regime when the content exceeds approximately 4 mol%. mdpi.com Furthermore, at even higher concentrations (e.g., more than approximately 8 mol% for PEG2000-DSPE), liposomes may transition into micellar structures. mdpi.com This highlights the delicate balance required in the this compound molar ratio to achieve desired liposomal properties.

The PEGylation density, influenced by the molar ratio of this compound, also plays a role in the liposome's interaction with the biological environment. A sufficient PEG density is required to effectively reduce protein adsorption and evade clearance by the MPS. biochempeg.comnih.gov However, very high PEG densities might decrease the interaction and endocytosis of liposomes by target cells. biochempeg.com Research on mPEG2000-DSPE liposomes suggests that a PEG surface density of 5 mol% can influence the accelerated blood clearance (ABC) phenomenon. mdpi.com

Data on the influence of this compound molar ratio on liposome characteristics:

| Lipid Composition (Molar Ratio) | This compound Molar % | Structure Formed | Notes |

| DPPC/DSPC/DSPE-PEG (x/(100-x)/5) | 5 | Liposomes | Used to investigate content release at phase transition. eur.nl |

| HSPC/Chol/mPEG2000-DSPE (56:38:5) | ~5 | Liposomes | Stealth liposomes in Doxil®. innovareacademics.inmdpi.com |

| DSPC/Chol/mPEG2000-DSPE (3:2:0.15) | ~0.3 | Liposomes | Low-density PEGylated liposomes in Onivyde®. biochempeg.com |

| Lipid/PEG2000-DSPE | > 4 | Brush regime PEG | Configuration of surface-grafted PEG. mdpi.com |

| Lipid/PEG2000-DSPE | > ~8 | Micelles | Transition from liposomes to micelles observed at high ratios. mdpi.com |

Development of Other Nanocarrier Systems Utilizing this compound

Beyond liposomes, this compound is a versatile component in the development of various other nanocarrier systems due to its amphiphilic nature and the stealth properties conferred by the PEG segment. laysanbio.comtandfonline.com These systems leverage the ability of this compound to self-assemble or integrate into different structures for improved drug encapsulation, stability, and pharmacokinetics. tandfonline.comnih.gov

Polymeric Nanoparticles (Nanospheres, Nanocapsules)

This compound is utilized in the formulation of polymeric nanoparticles, including nanospheres and nanocapsules. tandfonline.comresearchgate.net Polymeric nanoparticles typically consist of a polymeric matrix or shell that encapsulates the therapeutic agent. researchgate.net Amphiphilic copolymers like PEG-DSPE can self-assemble into structures with a hydrophobic core and a hydrophilic shell, which is advantageous for encapsulating poorly water-soluble drugs, increasing circulation half-life, and providing sustained drug release. tandfonline.com

In polymeric nanospheres, the drug is dispersed within a solid polymer matrix, while in nanocapsules, the drug is enclosed within a cavity surrounded by a polymer shell. researchgate.netmdpi.com this compound can be incorporated into the polymer matrix or form part of the shell to provide stealth properties and enhance stability. laysanbio.comtandfonline.com For example, PEG-DSPE has been used in the preparation of polymeric micelles, which are a type of polymeric nanoparticle formed by the self-assembly of amphiphilic block copolymers in aqueous solutions. tandfonline.comthno.org These micelles have a hydrophobic core, often composed of the DSPE segments and encapsulated hydrophobic drugs, and a hydrophilic PEG shell. nih.govthno.org Studies have shown that this compound micelles can effectively encapsulate hydrophobic compounds and enhance their uptake and transport. tandfonline.com

Folate-conjugated polymer micelles have been prepared by mixing FA-PEG-DSPE and this compound to encapsulate anticancer agents, demonstrating small size, high encapsulation efficiency, and improved antitumor activity compared to this compound micelles alone. tandfonline.comnih.gov

Lipid-Polymer Hybrid Nanoparticles

Lipid-polymer hybrid nanoparticles (LPHNs) combine the characteristics of both liposomes and polymeric nanoparticles, typically featuring a polymeric core enveloped by a lipid layer. rsc.orgdovepress.com this compound is a key component in the lipid shell of these hybrid systems. rsc.orgoncology-central.com The polymeric core can encapsulate hydrophobic drugs, while the lipid layer, often containing this compound, provides structural stability, helps regulate drug release, and contributes stealth properties through the PEG corona. nih.govdovepress.comgoogle.com

The DSPE segment of this compound integrates with the lipid layer, while the PEG chain extends outwards, creating a hydrophilic surface that reduces opsonization and prolongs circulation time. nih.govdovepress.com LPHNs formulated with DSPE-PEG have shown enhanced cellular uptake and improved drug loading capacity. dovepress.com These hybrid nanoparticles can be designed with targeting ligands conjugated to the PEG chains for specific delivery to target cells or tissues. nih.govdovepress.comoncology-central.comgoogle.com For instance, studies have demonstrated the use of DSPE-PEG in the formulation of LPHNs for targeted cancer therapy, showing enhanced cytotoxicity against cancer cells and increased tumor accumulation. oncology-central.com

Microemulsions for Hydrophobic Agent Encapsulation

This compound is also utilized in the formulation of microemulsions, particularly for the encapsulation and delivery of hydrophobic agents. nih.govnih.gov Microemulsions are thermodynamically stable, isotropic dispersions of oil, water, and surfactant, often with a co-surfactant. nih.gov They can effectively solubilize and carry poorly water-soluble drugs. nih.gov

The amphiphilic nature of this compound allows it to act as a surfactant or co-surfactant in microemulsion formulations, facilitating the dispersion of the oil phase in the aqueous phase and stabilizing the resulting nanostructure. nih.gov Microemulsions prepared with PEG-DSPE have demonstrated advantages such as enhanced loading capacity for hydrophobic drugs, increased blood circulation time, and improved bioavailability, particularly for drug delivery to tumors. nih.gov Folate-linked microemulsions utilizing FA-PEG-DSPE have been constructed for delivering lipophilic antitumor antibiotics. nih.gov

Engineering of Nanocarrier Surface Properties with Mpeg Dspe

Steric Stabilization and Evasion of Opsonization Mechanisms

The presence of the PEG layer on the surface of nanocarriers provides steric stabilization, a key mechanism for prolonging their circulation time in the bloodstream. This steric hindrance reduces non-specific interactions with biological molecules and cells.

The hydrophilic PEG shell of MPEG-DSPE creates a hydrated layer around nanoparticles, effectively repelling serum proteins and reducing non-specific protein adsorption, a process known as opsonization nih.govnih.govbiochempeg.comrsc.org. Opsonization involves the binding of plasma proteins (opsonins) to the nanoparticle surface, marking them for uptake and clearance by the mononuclear phagocyte system (MPS), particularly in the liver and spleen nih.govmdpi.comresearchgate.net. The PEG layer prevents this protein binding through steric repulsion and the formation of a tightly bound water shell via hydrogen bonding to the ether oxygen molecules of PEG biochempeg.com.

Studies have shown that increasing the PEG content on the nanoparticle surface can drastically reduce protein adsorption. For instance, a significant reduction in protein adsorption was observed when PEG content increased from 2% to 5% w/w nih.gov. The surface density and molecular weight of the PEG chains are critical factors influencing the effectiveness of this steric shield nih.govrsc.org. A dense brush layer of PEG is more effective at reducing macrophage uptake in vitro nih.gov.

By reducing opsonization and subsequent uptake by the MPS, the PEG layer of this compound significantly prolongs the systemic circulation time of nanocarriers in preclinical models laysanbio.comnih.govnih.govbiochempeg.comnanocs.net. This extended circulation allows more time for the nanocarriers to accumulate at target sites, such as tumors, through mechanisms like the enhanced permeability and retention (EPR) effect biochempeg.com.

Research in preclinical models has demonstrated the impact of this compound on biodistribution. For example, incorporating PEG-DSPE has been shown to increase the plasma circulation longevity of liposomes nih.gov. Studies in mice have shown that increased PEG surface density on nanoparticles leads to decreased accumulation in the liver nih.gov. While PEGylation generally prolongs circulation, the specific impact can vary depending on the nanocarrier type, PEG molecular weight, density, and the animal model used nih.govmdpi.com. For instance, while MPEG-2000-DSPE successfully prolonged the circulation time for some liposome (B1194612) formulations in mice, its influence on the biodistribution of others was only slight mdpi.com.

The molecular weight of the PEG chain also influences circulation time. Increasing the PEG molecular weight incorporated into polymeric micelles from 2 to 20 kDa led to increased circulation time in vivo nih.gov. Similarly, prolonged blood circulation and reduced MPS uptake were observed with PEGylated liposomes when the PEG molecular weight was increased to 5 kDa compared to 750 Da PEG nih.gov.

Terminal Group Functionalization of this compound for Ligand Conjugation

While the methoxy (B1213986) group at the distal end of this compound provides stealth properties, it is relatively unreactive for conjugation with targeting ligands nih.govresearchgate.net. To enable targeted delivery, the terminal hydroxyl group of PEG-DSPE can be modified with various functional groups.

PEG-DSPE can be synthesized with different reactive end-groups, including hydroxyl, amine, carboxyl, and maleimide, to facilitate the conjugation of various ligands nih.govmdpi.combiochempeg.com.

Hydroxyl-terminated PEG-DSPE: While the native PEG-DSPE has a hydroxyl terminal, it often requires further activation for efficient conjugation nih.govresearchgate.net.

Amine-terminated PEG-DSPE (amino-PEG-DSPE): Amino groups can be introduced to the PEG terminus, allowing conjugation with molecules containing carboxyl, activated ester, or aldehyde groups nih.govresearchgate.netmdpi.commdpi.com. The synthesis often involves protecting the amine group during the reaction with DSPE and then deprotecting it nih.govresearchgate.net.

Carboxyl-terminated PEG-DSPE (carboxyl-PEG-DSPE): Carboxyl groups can be introduced to the PEG terminal, enabling conjugation with molecules containing amine or hydroxyl groups, often via carbodiimide (B86325) chemistry nih.govresearchgate.netmdpi.com. Several reports describe the synthesis of DSPE-PEG-COOH nih.govresearchgate.net.

Maleimide-terminated PEG-DSPE (maleimide-PEG-DSPE): Maleimide groups are highly reactive towards thiol (sulfhydryl) groups, making maleimide-PEG-DSPE particularly useful for conjugating peptides, antibodies, and proteins that contain free thiols nih.govmdpi.comavantiresearch.com. This functionalization is widely used in targeted delivery systems due to its convenient and rapid reaction nih.govresearchgate.net. Two common methods for synthesizing maleimide-PEG-DSPE involve the reaction of amino-PEG-DSPE with a maleimide-containing activated ester or the reaction of maleimide-PEG with DSPE nih.govresearchgate.net.

Hydrazide-terminated PEG-DSPE (Hz-PEG-DSPE) is another important derivative for ligand conjugation nih.govresearchgate.netnih.gov. Ligands can be covalently bound to the hydrazide groups through the formation of a hydrazone bond, often by reacting with oxidized ligands containing aldehyde or ketone groups nih.govresearchgate.net.

A method for synthesizing hydrazide-terminated PEG-DSPE involves preparing a heterobifunctional PEG derivative with a reactive succinimidyl carbonate (SC) group at one end and a protected hydrazide group (e.g., tert-Boc protected) at the other nih.govresearchgate.netnih.gov. The SC group reacts with the amino group of DSPE, forming a stable urethane (B1682113) linkage nih.govnih.gov. Subsequent acidolytic removal of the protecting group yields the hydrazide-terminated PEG-DSPE conjugate, suitable for linking various ligands nih.govnih.gov.

Strategies for Targeted Delivery through Surface Functionalization

The ability to functionalize the terminal end of this compound with specific ligands is a key strategy for achieving targeted drug delivery laysanbio.comnih.govnanocs.netnih.gov. By conjugating targeting moieties such as antibodies, peptides, or small molecules that bind specifically to receptors overexpressed on target cells (e.g., cancer cells), nanocarriers can be directed to accumulate preferentially at disease sites nih.govnanocs.netmdpi.comcd-bioparticles.net.

The post-insertion method is a common strategy for creating targeted nanocarriers using functionalized PEG-DSPE nih.govmdpi.com. In this approach, preformed, drug-loaded liposomes or nanoparticles are incubated with ligand-conjugated PEG-DSPE copolymers. The hydrophobic DSPE tail spontaneously inserts into the lipid bilayer of the nanocarrier, displaying the ligand on the surface nih.govmdpi.com. This method allows for the functionalization of various preformed nanocarriers and has been used to create ligand-targeted therapeutics nih.gov.

Targeted delivery through surface functionalization with this compound derivatives offers several advantages, including improved therapeutic efficacy, reduced accumulation in non-target tissues, and minimized systemic side effects nih.govcd-bioparticles.net. The choice of targeting ligand depends on the specific disease or cell type being targeted mdpi.com.

Data Table 1: Common Terminal Functional Groups of PEG-DSPE for Ligand Conjugation

| Terminal Group | Reactivity Towards | Applications in Ligand Conjugation |

| Hydroxyl | Requires activation | Linkage with various ligands |

| Amine | Carboxyl, Activated Esters, Aldehydes | Conjugation of peptides, proteins, small molecules |

| Carboxyl | Amine, Hydroxyl | Conjugation of peptides, proteins, small molecules |

| Maleimide | Thiol (Sulfhydryl) | Conjugation of thiol-containing peptides, antibodies, proteins |

| Hydrazide | Aldehydes, Ketones (often on oxidized ligands) | Conjugation of oxidized ligands |

Data Table 2: Impact of PEGylation on Nanocarrier Circulation Time (Illustrative Examples from Literature)

| Nanocarrier Type | PEG Molecular Weight | Effect on Circulation Time (vs. non-PEGylated or lower MW PEG) | Reference |

| Liposomes | 5 kDa vs 750 Da | Prolonged circulation, reduced MPS uptake | nih.gov |

| Polymeric Micelles | 5, 10, 20 kDa | Increased circulation time with increasing MW | nih.gov |

| Liposomes | 350 Da - 2 kDa | Negligible differences in circulation time between MWs | nih.gov |

| Lipid Nanocapsules | 6 - 15 mol% PEGylated lipids | Insignificant differences in circulation time within this range | nih.gov |

Direct Covalent Coupling of Ligands to this compound Conjugates

Direct covalent coupling involves chemically linking ligands to this compound conjugates. This method typically requires preparing this compound with an activated functional group at the PEG terminus, such as maleimide, N-hydroxysuccinimide (NHS) ester, or hydrazide. dovepress.comnih.gov These activated groups can then react with complementary functional groups on the ligand (e.g., thiol, amine, or aldehyde) to form a stable covalent bond. nih.govgoogle.com

One common approach involves using maleimide-terminated PEG-DSPE (Mal-PEG-DSPE), which readily reacts with sulfhydryl groups on peptides or antibodies. dovepress.comnih.govgoogle.com For example, peptide ligands have been conjugated to DSPE-PEG2000 via a sulfhydryl-maleimide coupling reaction. google.com Similarly, antibody fragments and Fc-binding peptides can be synthesized by conjugating with maleimide-PEG-DSPE through amide bond formation. dovepress.com

Another strategy utilizes hydrazide-terminated PEG-DSPE (Hz-PEG-DSPE), which can form hydrazone bonds with oxidized ligands. nih.gov Amino-PEG-DSPE can also be synthesized and subsequently reacted with activated esters like N-succinimidyl-3-(N-maleimido)-propionate to form Mal-PEG-DSPE. dovepress.comnih.gov

Direct coupling offers the advantage of creating stable linkages between the ligand and the nanocarrier surface. nih.gov However, the efficiency of ligand incorporation can sometimes be lower compared to other methods, and removing excessive reactants may be challenging. researchgate.net

Post-Insertion Method for Ligand-Poly(ethylene glycol)-DSPE Incorporation into Pre-formed Nanostructures

The post-insertion method is a technique used to incorporate ligand-conjugated PEG-DSPE into pre-formed nanostructures, such as liposomes or polymeric nanoparticles. nih.govnih.govtandfonline.comscispace.com This method involves incubating pre-formed nanoparticles with micelles or solutions of ligand-PEG-DSPE conjugates. nih.govtandfonline.com The hydrophobic DSPE anchor of the conjugate inserts into the lipid bilayer or the hydrophobic core of the pre-formed nanostructure, effectively displaying the PEGylated ligand on the surface. tandfonline.comscispace.com

This method is considered simple, rapid, and flexible, allowing for the modification of pre-formed, drug-loaded nanostructures. tandfonline.comnih.gov It can be particularly advantageous for incorporating sensitive ligands like antibodies or peptides, as the conjugation step is performed before insertion into the final nanocarrier. tandfonline.comnih.gov

Studies have demonstrated the successful application of post-insertion for incorporating various ligand-PEG-DSPE conjugates into liposomes for targeted delivery. tandfonline.com For instance, anti-CD22-PEG-DSPE has been incorporated into liposomes containing cancer drugs, leading to increased efficacy and reduced toxicity compared to unmodified liposomes. tandfonline.com Similarly, monoclonal antibody anti-CD19-PEG-DSPE conjugates inserted into liposomes showed significantly stronger binding to target cells compared to non-targeted liposomes. tandfonline.com The post-insertion method can also be used to incorporate maleimide-DSPE-mPEG into pre-formed hybrid nanoparticles. dovepress.com

Optimization of the post-insertion method can involve adjusting parameters such as incubation temperature and buffer composition, which have been shown to impact the efficiency of anchor insertion and subsequent cellular association. oncotarget.com

Influence of Poly(ethylene glycol) Chain Length and Density on Ligand Recognition and Nanocarrier Interaction

PEG Chain Length (Molecular Weight):

The molecular weight (MW) of the PEG chain is directly related to its length. rsc.org A sufficiently long PEG chain is crucial for creating a hydrophilic shield that prevents opsonization and uptake by the mononuclear phagocytic system (MPS), thereby prolonging circulation time. biochempeg.comnih.gov Generally, PEG MW of 2 kDa or higher is considered necessary for effective shielding. nih.gov Studies have shown that increasing PEG MW from 2 kDa to 20 kDa on polymeric micelles prevented aggregation and adsorption to blood components, leading to increased circulation time. nih.gov However, there can be an optimal PEG length; for instance, NPs modified with PEG with a MW of 5 kDa have shown longer circulation times, but increasing the MW beyond 5 kDa can sometimes decrease circulation time or even cause aggregation or destruction of liposomes. rsc.org Very long PEG chains can also cause entanglement, potentially reducing the interaction opportunity between a conjugated ligand and its receptor. rsc.orgsemanticscholar.org

PEG Density:

The density of PEG chains on the nanocarrier surface also plays a critical role. nih.govmdpi.comrsc.orgsemanticscholar.org PEG density influences the conformation of the PEG layer, which can range from a "mushroom" conformation at low density to a "brush" conformation at higher density. mdpi.comsemanticscholar.org A dense PEG coating provides better steric hindrance, reducing protein adsorption and inhibiting phagocytic uptake. nih.govmdpi.com

However, the optimal PEG density for ligand recognition can be complex. While a certain PEG density is needed for stealth properties, a very high density can sometimes hinder the accessibility of conjugated ligands to their receptors due to steric shielding by the PEG chains. rsc.orgsemanticscholar.org Research has shown that there might be an optimal PEG density for maximum ligand recognition efficiency. rsc.orgsemanticscholar.org For example, one study found that when the PEG-linker density was 0.75 chain per nm², the ligand's recognition efficiency reached the maximum, but it significantly reduced at a density of 1 chain per nm². rsc.orgsemanticscholar.org

Furthermore, PEG density can influence the accelerated blood clearance (ABC) phenomenon, an immune response that can lead to rapid clearance of subsequent doses of PEGylated nanocarriers. mdpi.comrsc.org While low-density PEG might not activate B cells, too high a concentration can reduce B cell reactivity. rsc.org Studies suggest that a specific PEG density, such as 5 mol% of mPEG2000-DSPE on liposomes, can induce the ABC effect, while densities below or above this threshold may reduce it. mdpi.com

| Property | Influence on Nanocarrier Behavior & Ligand Recognition | Relevant Findings |

| PEG Chain Length (MW) | Stealth effect, circulation time, potential for aggregation, ligand accessibility. | MW ≥ 2 kDa for effective shielding. nih.gov Optimal MW (e.g., 5 kDa) for prolonged circulation; > 5 kDa may decrease circulation or cause aggregation. rsc.org Longer chains can cause entanglement, reducing ligand binding. rsc.orgsemanticscholar.org |

| PEG Density | Steric hindrance, protein adsorption, phagocytic uptake, ligand accessibility, ABC phenomenon. | Higher density generally reduces protein adsorption and uptake. nih.govmdpi.com Optimal density for maximum ligand recognition (e.g., 0.75 chain/nm²). rsc.orgsemanticscholar.org Specific densities (e.g., 5 mol%) can induce ABC effect. mdpi.com |

Table: Influence of PEG Chain Properties on Nanocarrier Behavior and Ligand Recognition

Advanced Research Applications of Mpeg Dspe in Nanomedicine Excluding Clinical Human Trials

Enhancing Solubilization and Encapsulation Efficiency of Hydrophobic Agents

MPEG-DSPE plays a significant role in improving the solubility and encapsulation efficiency of poorly water-soluble, hydrophobic therapeutic agents within nanocarrier systems. The hydrophobic DSPE tails of this compound can integrate into the lipid bilayer of liposomes or form the core of micelles, providing a suitable environment to solubilize hydrophobic drugs. nih.govfishersci.ca The presence of the hydrophilic PEG brush on the surface of these nanocarriers helps to maintain their colloidal stability in aqueous media, preventing aggregation and facilitating their dispersion. nih.gov

Research has demonstrated that the incorporation of this compound can lead to high encapsulation efficiencies for various hydrophobic compounds. For instance, studies have shown high encapsulation efficiency for anticancer agents like 9-nitro-camptothecin (9-NC) in micelles formed by mixing this compound with other PEG-DSPE derivatives. Similarly, this compound has been used in the formulation of nanoliposomes for encapsulating both hydrophilic and hydrophobic compounds, with reported high entrapment efficiencies for model proteins like tarin. The ability of DSPE-PEG to improve encapsulation efficiency and stability has been noted in several studies.

The concentration of this compound in the formulation can influence the characteristics of the resulting nanocarriers, including their size and encapsulation efficiency. fishersci.ca

Preclinical Investigations in Targeted Delivery Systems

This compound is a fundamental component in the development of targeted drug delivery systems investigated in preclinical settings. Its inclusion in liposomes, micelles, and LNPs contributes to prolonged circulation, which is crucial for passive targeting via the enhanced permeability and retention (EPR) effect in certain pathologies, such as solid tumors. nih.govfishersci.ca Beyond passive accumulation, this compound-based systems are extensively modified for active targeting.

Strategies for Targeting Specific Cells and Tissues

A key strategy in preclinical targeted delivery research using this compound involves conjugating specific ligands to the distal end of the PEG chain. These ligands can include antibodies, peptides, aptamers, or small molecules that bind selectively to receptors overexpressed on the surface of target cells or within specific tissues. nih.govfishersci.ca This surface functionalization enables the nanocarriers to actively seek out and accumulate at the intended site, potentially increasing therapeutic efficacy and reducing off-target effects.

Examples of targeting strategies explored in preclinical studies include the use of folate-conjugated PEG-DSPE micelles to target tumor cells overexpressing folate receptors. fishersci.ca Peptides like RGD sequences, which target integrins, have also been conjugated to PEG-DSPE liposomes to enhance cellular uptake in specific cell types. fishersci.ca While PEGylation enhances circulation time, a balance in PEG density is important, as excessively high PEG densities can sometimes hinder cellular uptake despite reducing opsonization. nih.gov

Applications in Gene Delivery Systems

This compound is explored in preclinical research for its potential in gene delivery systems. PEGylated phospholipids (B1166683), including this compound, are used in the formulation of lipid-based nanocarriers for delivering genetic material, such as mRNA or siRNA, into cells. The incorporation of this compound contributes to the stability and in vivo performance of these gene delivery systems, which is essential for protecting the fragile genetic cargo and facilitating its transport to target cells. The PEGylation strategy is broadly applied to improve nanoparticle-based drug and gene delivery.

Potential in Vaccine Adjuvant Formulations

This compound has gained prominence in the preclinical development of vaccine formulations, particularly those based on lipid nanoparticles. It is a key component in the LNP delivery systems used in some mRNA vaccines, contributing to the stability and in vivo trafficking of the mRNA payload. Its role in forming stable, biocompatible LNPs makes it a valuable excipient in the research and development of novel vaccine platforms.

Lymphatic Transport Modulation in Preclinical Models

Research in preclinical models has investigated the role of this compound in modulating lymphatic transport. This compound polymeric micelles have been studied for their potential in translymphatic chemotherapy aimed at treating lymph node metastasis. These studies explore how the properties of this compound-based nanocarriers, such as size, can influence their uptake and accumulation in the lymphatic system, providing a potential route for targeted delivery to lymph nodes. Recent research also highlights strategies involving modified lipids to enhance lymphatic transport for improved drug absorption and delivery to lymph nodes in preclinical models.

Role in Biomedical Imaging Research (Preclinical)

Integration with Imaging Agents for Enhanced Bioimaging

This compound is frequently incorporated into nanocarriers designed for bioimaging applications. Its PEGylation component provides a "stealth" property, reducing non-specific uptake by the mononuclear phagocyte system (MPS) and prolonging circulation time, which is crucial for targeted imaging nih.govmdpi.com. By forming the outer shell of nanoparticles, this compound helps to shield the imaging agents encapsulated within or conjugated to the nanocarrier surface from premature degradation and interactions with biological components. nih.gov

Nanomedicine for bioimaging often involves contrast agents modified with functional moieties to target specific areas, such as cancer cells or tumor tissues. frontiersin.org While the search results did not provide specific examples of this compound directly conjugated to imaging agents for enhanced bioimaging in a non-clinical context, the general principle of using PEGylated lipids like DSPE-PEG to improve nanocarrier performance for imaging is well-established. researchgate.netmdpi.comfrontiersin.org The enhanced stability and prolonged circulation time conferred by this compound are essential for allowing sufficient accumulation of the imaging agent-loaded nanocarriers at the target site, thereby improving the signal-to-noise ratio and the quality of the bioimage. nih.govfrontiersin.org

Applications in Ultrasound Contrast Agent Formulations

This compound is a key component in the formulation of nanoscale ultrasound contrast agents (UCAs), often referred to as nanobubbles. nih.govbiorxiv.orgmdpi.com These nanobubbles consist of a gas core stabilized by a shell, which typically includes phospholipids and PEGylated lipids like this compound. nih.govbiorxiv.org The incorporation of this compound into the lipid shell provides steric stabilization, preventing aggregation of the nanobubbles in biological fluids and extending their circulation time. nih.govbiorxiv.org

Research has demonstrated that nanobubbles formulated with this compound exhibit improved stability and retention of echogenic signal over time compared to non-PEGylated formulations. nih.gov For instance, crosslinked nanobubbles (CL-PEG-NB) containing this compound showed a significantly lower decay rate of ultrasound signal compared to non-crosslinked PEG-NB over a period of 1 hour. nih.gov Studies have also investigated the interaction of DSPE-mPEG 2000-containing nanobubbles with human blood components, showing stable signal intensity in whole blood. biorxiv.org

The size of these nanobubbles (typically around 100 nm) allows them to extravasate into tumor tissues through the enhanced permeability and retention (EPR) effect, which is not possible with larger microbubble UCAs. nih.govacs.org This property, combined with the stability provided by this compound, makes these nanobubbles promising tools for molecular imaging of tumors and potentially for theranostic applications, where imaging and therapy are combined. nih.govmdpi.com

Research findings highlight the impact of this compound on the performance of nanobubble UCAs:

| Formulation Type | Observation Period | Signal Decay Rate (dB/min) | Relative Signal Intensity at 24h |

| Non-crosslinked PEG-NB | 1 hour | -0.742 | Lower |

| Crosslinked CL-PEG-NB | 1 hour | -0.266 | Higher |

(Data derived from nih.gov)

Furthermore, targeted nanobubbles incorporating DSPE-mPEG 2000 and a targeting ligand have shown greater contrast in tumors and longer retention compared to non-targeted formulations in research settings. mdpi.com

Stability and Degradation Studies of this compound Formulations (Non-Clinical)

The stability of nanocarriers formulated with this compound in biological mimicking environments is a critical area of non-clinical research. This includes assessing their colloidal stability and understanding the factors that influence the retention of the poly(ethylene glycol) layer.

Colloidal Stability of Nanocarriers in Biological Mimicking Environments

Colloidal stability refers to the ability of nanoparticles to remain dispersed in a solution without aggregation or sedimentation. For nanocarriers in biological applications, maintaining colloidal stability in complex biological fluids, such as serum or plasma, is essential to prevent rapid clearance from the circulation and ensure targeted delivery. nih.govd-nb.info

This compound, being an amphiphilic molecule, incorporates into lipid bilayers or polymeric matrices, presenting the hydrophilic PEG chains on the surface of the nanocarrier. researchgate.netmdpi.com This PEG layer creates a steric barrier that repels other particles and proteins, thereby enhancing colloidal stability in biological mimicking environments. nih.govmdpi.com Studies have investigated the stability of various nanocarriers, including liposomes and polymeric nanoparticles, formulated with PEGylated lipids like DSPE-PEG in the presence of serum or plasma. nih.govd-nb.info

Research indicates that the presence and surface density of the PEG layer significantly influence the resistance of nanoparticles to aggregation and protein adsorption, which are major factors affecting colloidal stability in biological fluids. nih.govmdpi.com Higher PEG surface density generally leads to improved colloidal stability by effectively shielding the nanocarrier surface. nih.govmdpi.com

The stability of DSPE-PEG(2000) micelles in the presence of bovine serum albumin (BSA), a major protein in serum, has been investigated. researchgate.net This research showed that DSPE-PEG(2000) exists in equilibrium between monomeric, micellar, and BSA-bound states. researchgate.net The micellar state was found to be thermodynamically unstable in the presence of BSA, with micelle breakup occurring. researchgate.net The rate of micelle breakup was dependent on temperature, being faster at 37°C compared to 20°C. researchgate.net

| Environment | Temperature (°C) | Micelle Breakup Time Constant (min) | Rate-Limiting Step |

| Presence of BSA (approaching DSPE-PEG conc.) | 20 | 130 ± 9 | Diffusion |

| Presence of BSA (approaching DSPE-PEG conc.) | 37 | 7.8 ± 1.6 | Monomer desorption |

(Data derived from researchgate.net)

This highlights that while PEGylation enhances stability, the specific composition of the biological environment and environmental factors like temperature can still influence the long-term colloidal stability of this compound formulations.

Factors Influencing Poly(ethylene glycol) Layer Retention and Overall Formulation Stability

The molecular weight and surface density of the grafted PEG layer are critical factors affecting resistance to protein adsorption and clearance. nih.govmdpi.com A sufficient surface density of PEG is required to create an effective steric barrier. nih.govmdpi.com For instance, studies with PEGylated liposomes have shown that a certain molar percentage of PEGylated lipids is necessary to prevent aggregation in biological fluids. nih.gov

The nature of the lipid anchor to which the PEG chain is attached also influences the retention of the PEG layer. nih.gov PEGylated liposomes formulated with PEG anchored to DSPE have shown better retention and were less prone to aggregation compared to those with PEG anchored to ceramide. nih.gov This is likely due to the stronger anchoring of DSPE within the lipid bilayer. nih.gov

The stability of the linkage between the PEG chain and the lipid or polymer core is another important factor. While amide or ether bonds used in conventional PEG-lipids have high chemical stability, which can hinder interactions with target cells, cleavable linkages are being explored to allow for detachment of the PEG layer under specific conditions, potentially improving cellular uptake at the target site. tandfonline.com However, the stability of these cleavable linkages in biological environments needs careful consideration. tandfonline.com

The physicochemical properties of the nanocarrier core, such as size and rigidity, can also influence protein adsorption and circulation time, indirectly affecting the effectiveness of the PEG layer. nih.gov

Methodological Considerations in Mpeg Dspe Research

Experimental Design for Nanocarrier Formulation Optimization

The optimization of MPEG-DSPE nanocarrier formulations is a critical step in their development, aiming to achieve desired physicochemical properties such as particle size, drug encapsulation efficiency, and stability. A systematic approach, often employing statistical methods known as Design of Experiments (DoE), is instrumental in efficiently exploring the effects of various formulation and process variables. researchgate.net DoE methodologies, such as Response Surface Methodology (RSM), which includes Central Composite Design (CCD) and Box-Behnken Design (BBD), are powerful tools for this purpose. researchgate.netnih.gov These statistical techniques allow for the simultaneous variation of multiple factors, enabling the identification of optimal conditions with a minimal number of experimental runs. nih.gov

Key formulation variables that are often investigated include the concentration of this compound, the type and concentration of lipids and surfactants, and the ratio of these components. nih.govresearchgate.netjddtonline.info For instance, studies have shown that increasing the concentration of DSPE-PEG2000 can lead to a decrease in the average diameter of vesicles. researchgate.net This is attributed to the steric hindrance of the highly hydrated polyethylene (B3416737) glycol (PEG) chains, which causes steric repulsion between lipid layers, resulting in smaller, more spherical, and unilamellar liposomes. researchgate.net

Process parameters such as homogenization speed and sonication time also significantly influence the final characteristics of the nanocarriers. jddtonline.info By systematically varying these parameters and analyzing the resulting particle size, polydispersity index (PDI), and encapsulation efficiency, researchers can develop a comprehensive understanding of the formulation landscape. This allows for the creation of a "design space," a multidimensional combination of factors that consistently produce a product with the desired quality attributes. nih.gov

The table below illustrates an example of how a Box-Behnken design could be structured to optimize a nanocarrier formulation, along with typical responses that are measured.

| Independent Variables | Level 1 | Level 2 | Level 3 | Responses Measured |

| This compound Concentration (mol%) | 2 | 5 | 8 | Particle Size (nm) |

| Lipid Concentration (mM) | 10 | 20 | 30 | Polydispersity Index (PDI) |

| Sonication Time (min) | 1 | 3 | 5 | Encapsulation Efficiency (%) |

In Vitro Assessment Techniques for Nanocarrier Performance

A comprehensive in vitro evaluation is essential to predict the in vivo performance of this compound nanocarriers. This involves a suite of assays designed to assess the nanocarrier's interaction with cells and the release profile of its encapsulated cargo.

Cell Association and Cellular Uptake Studies

Understanding the mechanisms by which nanocarriers are internalized by cells is fundamental to their design. mdpi.com Cellular uptake studies are typically conducted using cell cultures, where the nanocarriers, often labeled with a fluorescent marker, are incubated with the cells for various time points. researchgate.net Techniques like confocal laser scanning microscopy (CLSM) and flow cytometry are then employed to visualize and quantify the extent of cellular uptake. researchgate.net

The primary mechanism for the cellular internalization of most nanocarriers is endocytosis, a process that can be broadly divided into phagocytosis and pinocytosis. mdpi.com To elucidate the specific endocytic pathways involved (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis), researchers often use specific pharmacological inhibitors. mdpi.com By observing a significant reduction in nanocarrier uptake in the presence of a particular inhibitor, the dominant pathway can be inferred. mdpi.com

The physicochemical properties of the this compound nanocarriers, such as size, surface charge, and the density of the PEG chains, can significantly influence their interaction with cells and the subsequent uptake mechanism. aminer.cnnih.gov For example, the presence of the PEG corona is known to reduce non-specific interactions with proteins, which can affect cellular recognition and uptake. nih.gov Studies have shown that modifying nanomicelles with certain compounds can enhance cellular uptake. researchgate.net For instance, the addition of Pluronic P123 to PEG2000-DSPE nanomicelles resulted in increased cellular uptake in breast cancer cells compared to those without the modification. researchgate.net

The following table summarizes common techniques and inhibitors used in cellular uptake studies of this compound nanocarriers.

| Technique | Purpose | Example Inhibitors | Pathway Investigated |

| Confocal Laser Scanning Microscopy (CLSM) | Qualitative and semi-quantitative analysis of intracellular localization | Chlorpromazine | Clathrin-mediated endocytosis |

| Flow Cytometry | Quantitative analysis of cellular uptake | Filipin | Caveolae-mediated endocytosis |

| Transmission Electron Microscopy (TEM) | High-resolution visualization of nanocarriers within cellular compartments | Amiloride | Macropinocytosis |

Release Kinetics and Stability Testing of Encapsulated Cargo

The ability of a nanocarrier to retain its encapsulated cargo and release it in a controlled manner is a critical determinant of its therapeutic efficacy. In vitro release studies are designed to mimic physiological conditions and assess the rate and extent of cargo release over time. researchgate.net

A common method for evaluating release kinetics is the dialysis bag method. mdpi.comresearchgate.net In this technique, the nanocarrier formulation is placed within a dialysis membrane with a specific molecular weight cut-off that allows the free drug to diffuse into a larger volume of release medium, while retaining the nanocarriers. mdpi.com Samples are periodically taken from the release medium and analyzed for the concentration of the released cargo, often using techniques like high-performance liquid chromatography (HPLC). nih.govmdpi.com The release profile is then constructed by plotting the cumulative percentage of drug released against time. researchgate.net

The release data can be fitted to various kinetic models, such as the Higuchi, Korsmeyer-Peppas, and first-order models, to understand the underlying release mechanism (e.g., diffusion-controlled, swelling-controlled). researchgate.netnih.gov For example, a study on an optimized nanocarrier formulation found that the drug release kinetics followed a diffusion-controlled mechanism as indicated by the Korsmeyer-Peppas model. researchgate.net

Stability testing is also crucial to ensure that the nanocarriers maintain their physicochemical properties and retain the encapsulated cargo during storage and in biological fluids. nih.gov This involves monitoring parameters such as particle size, PDI, zeta potential, and drug leakage over time under different storage conditions (e.g., temperature, humidity). mdpi.com The presence of this compound on the surface of nanocarriers generally enhances their colloidal stability by providing a steric barrier that prevents aggregation. researchgate.netnih.gov

The table below provides an overview of common in vitro release testing methods.

| Method | Principle | Advantages | Disadvantages |

| Dialysis Bag | Separation of free drug from nanocarriers by a semi-permeable membrane. mdpi.comresearchgate.net | Simple, widely used. | May not accurately reflect in vivo conditions; potential for membrane interactions. mdpi.com |

| Sample and Separate | Physical separation of nanocarriers from the release medium (e.g., centrifugation, ultrafiltration). mdpi.comresearchgate.net | Can be used for a wide range of nanocarriers. | Potential for nanocarrier disruption during separation; incomplete separation. mdpi.com |

| Reverse Dialysis | The drug-free nanocarrier suspension is placed in the dialysis bag, and the drug solution is in the surrounding medium. | Can be useful for studying drug partitioning into nanocarriers. | Less commonly used for standard release studies. |

Computational Modeling and Simulation Approaches

Computational modeling and simulation have become indispensable tools in the study of this compound systems, providing insights at a molecular level that are often inaccessible through experimental techniques alone. mdpi.comresearchgate.net These approaches can be used to predict the behavior of this compound molecules, their self-assembly into nanostructures, and their interactions with encapsulated cargo and biological membranes.

Molecular Dynamics Simulations of Poly(ethylene glycol)-Lipid Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net In the context of this compound research, MD simulations can provide detailed information about the conformation, dynamics, and interactions of these pegylated lipids in various environments. mdpi.comnih.gov

Both all-atom and coarse-grained models have been developed for simulating PEG and lipid systems. mdpi.com All-atom simulations provide a high level of detail, allowing for the study of specific interactions such as hydrogen bonding and electrostatic interactions. mdpi.com However, they are computationally expensive and are typically limited to smaller systems and shorter timescales. Coarse-grained models, on the other hand, group several atoms into a single particle, which significantly reduces the computational cost and allows for the simulation of larger systems and longer timescales, such as the self-assembly of micelles or the interaction of a nanocarrier with a lipid bilayer. mdpi.comnih.gov

MD simulations have been used to investigate various aspects of this compound behavior, including:

Micelle Formation and Structure: Simulations have shown that DSPE-PEG molecules can self-assemble into spherical or oblate micelles in an aqueous environment. nih.govnih.gov These simulations can also provide information about the structure of the micelle, including the hydrophobic core, the ionic interface, and the flexible PEG corona. nih.gov

PEG Conformation: The conformation of the PEG chains on the surface of a nanocarrier is crucial for its biological properties. MD simulations have shown that the PEG chains are highly flexible and can adopt various conformations, which influences their ability to provide steric protection. nih.gov

Interactions with Drug Molecules: Simulations can be used to study the interactions between this compound and encapsulated drug molecules, helping to understand the encapsulation process and the stability of the loaded nanocarrier. nih.govnih.gov For example, simulations have revealed that doxorubicin (B1662922) can be located at the interface between the hydrophobic core and the hydrophilic shell of DSPE-PEG2000 micelles, interacting with the phosphate (B84403) head group. nih.gov

Interactions with Lipid Bilayers: MD simulations have been employed to study the interaction of this compound with model cell membranes (lipid bilayers). mdpi.com These studies have shown that PEG chains can interact strongly with the lipid headgroups and can even penetrate into the membrane, depending on the phase of the lipid bilayer. mdpi.com

The insights gained from MD simulations can complement experimental findings and aid in the rational design of more effective this compound-based nanocarriers. mdpi.comnih.gov

Future Directions and Emerging Concepts in Mpeg Dspe Research

Development of Novel Poly(ethylene glycol)-DSPE Derivatives and Conjugates

The evolution of MPEG-DSPE research is marked by the development of sophisticated derivatives and conjugates designed to improve the therapeutic efficacy of nanocarriers. A primary strategy involves the chemical modification of the terminal methoxy (B1213986) group of the PEG chain to introduce reactive functional groups. This allows for the covalent attachment of a wide array of molecules, transforming the standard PEGylated lipid into a highly versatile component for targeted drug delivery.

Common modifications to the PEG terminus include the introduction of carboxyl (-COOH) and amine (-NH2) groups. monash.edu These functionalized derivatives serve as platforms for attaching targeting ligands such as antibodies, peptides, and small molecules, which can specifically recognize and bind to receptors overexpressed on diseased cells. monash.eduacs.org

One prominent example is the conjugation of folic acid (FA) to PEG-DSPE. monash.edu These FA-PEG-DSPE conjugates have been incorporated into various nanocarriers, including microemulsions and micelles, to target cancer cells that overexpress the folate receptor. monash.edu Research has demonstrated that FA-conjugated systems can significantly enhance cellular uptake and cytotoxicity of encapsulated anticancer agents compared to their non-targeted counterparts. monash.edu For instance, folate-conjugated micelles loaded with 9-nitrocamptothecin exhibited potent antitumor activity. monash.edu

Beyond small molecules, peptides and antibodies are also being explored as targeting moieties. Vasoactive intestinal peptide (VIP) has been grafted onto PEG-DSPE to create stabilized phospholipid nanomicelles. monash.edu Similarly, nanoparticles conjugated with anti-carcinoembryonic antigen (anti-CEA) antibodies have shown enhanced cytotoxicity against target cells. monash.edu The methods for attaching these ligands are also evolving, with techniques like direct coupling and post-insertion offering flexibility in the design of targeted nanocarriers. monash.edu The post-insertion method, for example, allows for the insertion of ligand-PEG-DSPE conjugates into pre-formed, drug-loaded liposomes, enabling a modular approach to personalizing targeted therapies. monash.edu

The table below summarizes key research findings on the development of novel this compound derivatives and conjugates.

| Derivative/Conjugate | Targeting Ligand | Application | Key Research Finding(s) |

| FA-PEG-DSPE | Folic Acid (FA) | Delivery of lipophilic antitumor antibiotics | 200-fold higher association with KB cells and 90-fold higher cytotoxicity compared to non-targeted microemulsions. monash.edu |

| FA-PEG-DSPE | Folic Acid (FA) | Encapsulation of 9-nitrocamptothecin (9-NC) | Micelles with an average size of 21-24 nm and high encapsulation efficiency (97.6%) showed potent antitumor activity. monash.edu |

| VIP-grafted PEG-DSPE | Vasoactive Intestinal Peptide (VIP) | Solubilization of 17-allylamino-17-demethoxygeldanamycin | Development of vasoactive intestinal peptide-grafted sterically stabilized phospholipid nanomicelles. monash.edu |

| Anti-CEA-PEG-DSPE | Anti-carcinoembryonic antigen (CEA) antibody | Delivery of paclitaxel | Nanoparticles with a diameter of 95 nm demonstrated targeting specificity and enhanced cellular cytotoxicity. monash.edu |

Integration with Smart/Stimuli-Responsive Nanocarrier Systems

A significant leap forward in this compound research is its integration into "smart" or stimuli-responsive nanocarrier systems. These advanced platforms are engineered to release their therapeutic payload in response to specific internal or external triggers, thereby enhancing site-specific drug delivery and minimizing off-target effects. mdpi.com

Internal Stimuli-Responsive Systems:

These systems capitalize on the unique physiological conditions of pathological tissues, such as altered pH, redox potential, or enzyme concentrations. mdpi.com

pH-Responsive Systems: The acidic microenvironment of tumors and endosomes is a widely exploited trigger. nih.gov By incorporating pH-sensitive components alongside this compound, nanocarriers can be designed to remain stable at physiological pH (7.4) but destabilize and release their contents in acidic conditions. acs.org A common approach involves using lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) in combination with a titratable lipid such as cholesteryl hemisuccinate (CHEMS) or N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium (DOBAQ). nih.govbiorxiv.org At lower pH, the protonation of these lipids induces a phase transition in the nanocarrier structure, leading to drug release. acs.orgbiorxiv.org More advanced designs include cleavable PEG-lipid derivatives, such as mPEG-Hz-CHEMS, which incorporates a pH-sensitive hydrazone linkage that breaks in acidic conditions, detaching the PEG shield and facilitating cellular uptake. nih.gov

Redox-Responsive Systems: The significantly higher concentration of reducing agents like glutathione (B108866) (GSH) inside cancer cells compared to the extracellular environment provides another internal stimulus. mdpi.com Redox-responsive nanocarriers often incorporate disulfide bonds into their structure. mdpi.com These bonds are stable in the bloodstream but are cleaved in the presence of high GSH levels, leading to the disassembly of the nanocarrier and release of the encapsulated drug. mdpi.com For example, a drug-inhibitor conjugate prodrug (PTX-ss-Zos) was designed with a redox-responsive disulfide linker and encapsulated within DSPE-PEG2k micelles. These nanoparticles were shown to release their payload in response to intracellular GSH concentrations. biorxiv.org

Enzyme-Responsive Systems: The overexpression of certain enzymes in diseased tissues can also be harnessed for triggered drug release. mdpi.com For instance, nanocarriers can be designed with peptide linkers that are substrates for specific enzymes, such as matrix metalloproteinases (MMPs) or cathepsins, which are often upregulated in tumors. mdpi.com Upon reaching the target site, these enzymes cleave the peptide linkers, leading to the release of the therapeutic agent. mdpi.com

External Stimuli-Responsive Systems:

These systems are triggered by externally applied stimuli, offering a high degree of spatial and temporal control over drug release. mdpi.com

Thermo-Responsive Systems: Temperature-sensitive nanocarriers are designed to undergo a phase transition at a specific temperature. researchgate.net By applying localized hyperthermia, the drug release can be triggered at the desired site. mdpi.com These systems often incorporate thermo-responsive polymers, such as poly(N-isopropylacrylamide) (PNIPAAm), which exhibit a lower critical solution temperature (LCST). researchgate.net

Light-Responsive Systems: Light offers a non-invasive and highly controllable external stimulus. Light-sensitive nanocarriers can be developed by incorporating photolabile molecules, such as spiropyran, which can undergo a conformational change upon irradiation with a specific wavelength of light, leading to the disruption of the nanocarrier and drug release. mdpi.com

The following table provides an overview of different stimuli-responsive systems incorporating this compound.

| Stimulus | System Components | Mechanism of Action | Reference |

| pH | DOPE/CHEMS/DSPE-mPEG | Protonation of CHEMS in acidic environments leads to destabilization of the liposome (B1194612) and drug release. | nih.govbiorxiv.org |

| pH and Esterase | mPEG-Hz-CHEMS | Dual-responsive system with a pH-sensitive hydrazone bond and an esterase-sensitive ester linkage for PEG detachment. | nih.gov |

| Redox (GSH) | PTX-ss-Zos@DSPE-PEG2k | Cleavage of disulfide bonds by high intracellular glutathione (GSH) concentrations, leading to drug release. | biorxiv.org |

| Enzyme (Cathepsin B) | mPEG-GFLGDDD-DOX | Cleavage of the GFLG peptide linker by overexpressed cathepsin B in tumor tissues, triggering drug release. | mdpi.com |

| Light (UV) | DSPE-PEG incorporating spiropyran | UV irradiation induces the conversion of spiropyran to merocyanine, leading to the dissociation of the nanocarrier. | mdpi.com |

| Temperature | mPEG-PDLLA with PNIPAAm | Temperature-induced phase transition of the incorporated thermo-responsive polymer (PNIPAAm). | researchgate.net |

Advanced Characterization Methodologies for Complex this compound Formulations

The increasing complexity of this compound formulations necessitates the use of advanced analytical techniques for their thorough characterization. A multi-faceted approach is often required to fully understand the physicochemical properties of these nanocarriers, which in turn influences their in vivo behavior and therapeutic efficacy.

Size, Morphology, and Surface Properties:

Dynamic Light Scattering (DLS): This is a fundamental technique used to determine the average particle size, size distribution (polydispersity index, PDI), and zeta potential of nanocarriers in solution. acs.orgmdpi.com The zeta potential provides information about the surface charge of the particles, which is crucial for predicting their stability and interaction with biological components. mdpi.comnih.gov

Cryogenic Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM allows for the direct visualization of the morphology of nanocarriers in their native, hydrated state. monash.edu This technique provides valuable information on the shape, size, and lamellarity of liposomes and the structure of micelles. monash.edu

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can provide three-dimensional topographical information about the surface of nanocarriers. researchgate.net

Structural and Compositional Analysis:

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These techniques are powerful tools for probing the internal structure of nanocarriers, providing information on their shape, size, and internal organization, such as the lamellarity of liposomes. monash.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile technique that can provide detailed information at the atomic level. nih.gov It can be used to confirm the structure of this compound conjugates, study drug-lipid interactions, and investigate the organization and mobility of the PEG chains in micelles. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a sample and can confirm the successful synthesis of this compound derivatives and conjugates. nih.govnih.gov

Drug Loading, Release, and Stability:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantification of encapsulated drugs to determine drug loading and encapsulation efficiency. nih.govnih.gov It is also employed in in vitro drug release studies to measure the amount of drug released over time. nih.gov

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is used to confirm the formation of drug-loaded micelles and to study their stability. nih.gov

Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS): This powerful combination is used to investigate the purity of this compound raw materials, identify impurities, and determine the polydispersity of the PEG chain length. biorxiv.orgbiorxiv.org